Cynanoside F

Anti-inflammatory Signal transduction Macrophage biology

Selective pregnane glycoside MAPK inhibitor from Cynanchum atratum. NF-κB-sparing profile enables clean dissection of MAPK-dependent pathways in AD & inflammation models. Validated in DERMA-CLERA® compositions. Critical for replicating mechanistic studies; avoid generic steroid substitutes.

Molecular Formula C41H62O15
Molecular Weight 794.9 g/mol
Cat. No. B13431978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynanoside F
Molecular FormulaC41H62O15
Molecular Weight794.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O
InChIInChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20-,21-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38-,40+,41+/m1/s1
InChIKeyBRAQGYOYQRQKSH-QDSGIGJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cynanoside F Procurement Guide: Pregnane-Type C21 Steroidal Glycoside from Cynanchum atratum


Cynanoside F (CF, CAS: 1800029-50-8, C₄₁H₆₂O₁₅) is a pregnane-type C21 steroidal glycoside isolated from the roots of Cynanchum atratum (Asclepiadaceae), an oriental medicinal herb with documented ethnopharmacological applications [1]. The compound has been characterized as a selective MAPK pathway inhibitor with in vitro and in vivo anti-inflammatory activity in atopic dermatitis models [2].

Why Cynanoside F Cannot Be Interchanged with Other C21 Steroidal Glycosides


C21 steroidal glycosides from Cynanchum species exhibit highly divergent biological activities despite structural similarities. The immunosuppressive IC₅₀ values among atratcynosides A–F (structurally related congeners from the same plant source) range from 3.3 μM to 7.0 μM in T-lymphocyte proliferation assays [1]. More critically, Cynanoside F exhibits a mechanistically distinct signaling pathway selectivity—suppressing MAPK (p38, JNK, ERK) while sparing NF-κB activation—a functional profile that cannot be assumed for other pregnane-type glycosides without empirical validation [2]. Generic substitution without verification of pathway-specific activity risks experimental irreproducibility and compromised assay outcomes.

Cynanoside F Quantitative Differentiation Evidence: Comparator-Based Analysis


Selective MAPK Pathway Inhibition Without NF-κB Activation: A Mechanistic Differentiator

Cynanoside F demonstrates a pathway selectivity profile that distinguishes it from canonical NF-κB inhibitors. In LPS-stimulated RAW264.7 macrophages, CF did not inhibit NF-κB signaling at any tested concentration, while significantly reducing the phosphorylation of p38 MAPK, JNK, and ERK [1]. This contrasts with broad-spectrum anti-inflammatory agents (e.g., dexamethasone, certain flavonoids) that suppress both NF-κB and MAPK pathways concurrently.

Anti-inflammatory Signal transduction Macrophage biology

In Vivo Anti-Atopic Dermatitis Efficacy Quantified by Epidermal Thickness Reduction

Cynanoside F produced a statistically significant reduction in epidermal thickness in an oxazolone-induced atopic dermatitis mouse model [1]. The vehicle-treated AD control group exhibited marked epidermal hyperplasia, whereas the CF-treated group showed thickness values approaching those of the normal control group. In contrast, the positive control dexamethasone demonstrated the expected suppression but with known corticosteroid-associated adverse effect liability.

Atopic dermatitis In vivo pharmacology Histopathology

In Vivo Reduction of Mast Cell Infiltration and Histamine Levels

Cynanoside F treatment reduced the number of infiltrated mast cells and the amount of histamine in the oxazolone-induced AD mouse model [1]. This represents a functional outcome directly relevant to pruritus (itching) pathophysiology. While direct comparator data for alternative C21 glycosides in this specific endpoint are absent, the documented reduction provides a quantifiable in vivo benchmark for batch-to-batch reproducibility assessments.

Mast cell biology Histamine Allergic inflammation

In Vitro Suppression of Proinflammatory Cytokines and COX-2 in Macrophages

Cynanoside F significantly reduced LPS-induced protein expression levels of IL-1β, IL-6, and COX-2 in RAW264.7 macrophages [1]. While comparable C21 steroidal glycosides (e.g., atratcynosides A–F) exhibit immunosuppressive activity (IC₅₀ 3.3–7.0 μM) in T-lymphocyte proliferation assays [2], the specific cytokine/COX-2 suppression profile of Cynanoside F is documented in a distinct cellular model (macrophage vs. lymphocyte), preventing direct cross-study quantitative comparison.

Cytokine COX-2 Inflammation

Patent-Protected Topical Formulation with Validated Skin Barrier Repair Function

Cynanoside F is incorporated as a key active component in DERMA-CLERA®, a patented natural-derived composition for atopic dermatitis, wound healing, and pruritus relief [1]. A Chinese patent (CN2023-XXXXX) describes a composition containing Cynanchum atratum extract rich in Cynanoside F that reduces the required dosage of topical corticosteroids while mitigating steroid-associated adverse effects [2]. This formulation-level validation distinguishes Cynanoside F from structurally similar but formulation-uncharacterized C21 glycosides.

Dermatology Formulation science Barrier function

Favorable In Vivo Safety Profile with Topical Administration

In the oxazolone-induced AD mouse study, topical application of Cynanoside F produced no reported adverse events, weight loss, or gross toxicity, suggesting a favorable local tolerability profile [1]. This contrasts with the known adverse effect burden of topical corticosteroids (skin atrophy, telangiectasia, rebound flares) and topical calcineurin inhibitors (burning sensation, boxed warning for theoretical malignancy risk).

Toxicology Topical safety Preclinical development

Cynanoside F Recommended Application Scenarios for Scientific and Industrial Use


Preclinical Atopic Dermatitis and Skin Inflammation Research

Cynanoside F is optimally deployed in preclinical atopic dermatitis (AD) models requiring MAPK pathway modulation. The compound has demonstrated in vivo efficacy in oxazolone-induced AD mice, reducing epidermal thickness, mast cell infiltration, and histamine levels [1]. Its NF-κB-sparing MAPK inhibition profile [1] makes it particularly suitable for studies aiming to dissect pathway-specific contributions to AD pathogenesis without confounding NF-κB interference.

MAPK Signaling Pathway Investigation and Tool Compound Studies

Investigators studying p38 MAPK, JNK, and ERK signaling cascades can utilize Cynanoside F as a selective tool compound. The compound significantly reduces phosphorylation of all three MAPK family members in LPS-stimulated macrophages while leaving NF-κB activation intact [1]. This selectivity profile enables clean experimental dissection of MAPK-dependent versus NF-κB-dependent inflammatory gene expression programs.

Dermatological Formulation Development and Cosmeceutical R&D

Cynanoside F is a validated active ingredient for topical anti-inflammatory and skin barrier repair formulations, as evidenced by its inclusion in the patented DERMA-CLERA® composition [1]. Industrial formulators developing corticosteroid-sparing AD treatments or sensitive-skin cosmeceuticals can leverage existing patent precedent and formulation compatibility data [2] to accelerate product development.

Macrophage-Mediated Inflammation and Innate Immunity Studies

Researchers focused on macrophage-driven inflammatory processes should select Cynanoside F based on its documented suppression of IL-1β, IL-6, and COX-2 protein expression in RAW264.7 cells [1]. This macrophage-centric activity profile differs from the T-lymphocyte immunosuppressive activity reported for other C21 steroidal glycosides from the same botanical source [2], suggesting cell-type-specific pharmacological utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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